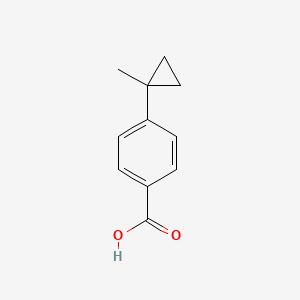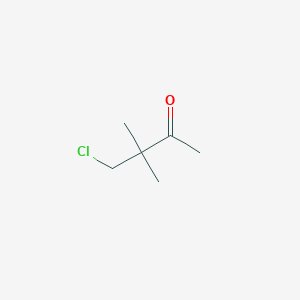
4-Chloro-3,3-dimethylbutan-2-one
Übersicht
Beschreibung
“4-Chloro-3,3-dimethylbutan-2-one” is an organic compound with the molecular formula C6H11ClO . It is also known by other synonyms such as “4-chloro-3,3-dimethyl-2-butanone”, “1-Chlor-2,2-dimethyl-butan-3-on”, and “4-chloro-3,3-dimethylindolin-2-one” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass is 134.049850 Da and the average mass is 134.604 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm³, a boiling point of 163.7±23.0 °C at 760 mmHg, and a flash point of 72.9±13.7 °C . It has a molar refractivity of 34.7±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 136.1±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- One-Pot Synthesis : 4-Chloro-2,2-dimethylbutanal, a related compound, has been used in the synthesis of novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. This synthesis is carried out in water, providing an environmentally friendly approach (D’hooghe, Van Driessche, & Kimpe, 2009).
Spectroscopic Analysis
- Vibrational and Conformational Analysis : Infrared and Raman spectra were obtained for related compounds, such as 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. These studies are crucial for understanding the vibrational properties and stable conformations of such compounds (Crowder, 1993).
Photodegradation Studies
- Photodegradation of Fungicides : The photostability of triadimefon, a fungicide containing a 3,3-dimethylbutan-2-one group, was studied to understand its behavior under field conditions. This research is vital for assessing environmental impact and degradation pathways (Nag & Dureja, 1997).
Catalysis Research
- Hydrogenolysis Studies : Research on the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts, including ruthenium and nickel, provides insights into the selectivity and efficiency of these catalysts. Such studies are fundamental in the field of industrial catalysis (Machiels, 1979).
Material Science
- Dynamics in Plastic Crystalline Phases : Studies on the dynamics of isomeric alcohols, including 3,3-dimethylbutan-1-ol, in solid-state polymorphism offer significant insights into molecular motions and phase behavior. This research is critical for understanding the physical properties of materials (Carignani et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQUSIDVGYUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



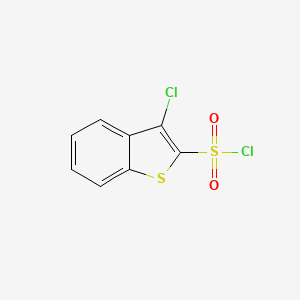
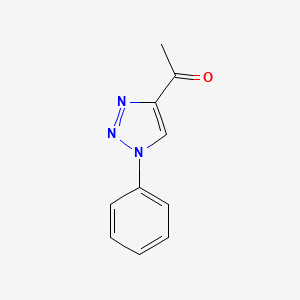

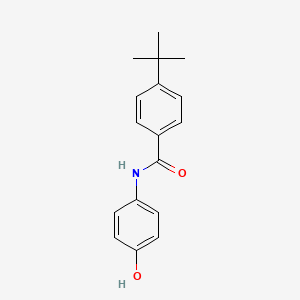

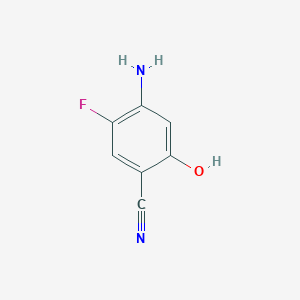
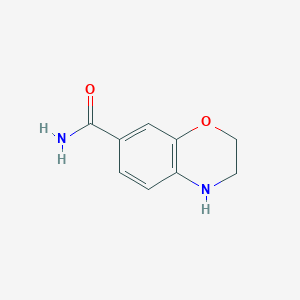
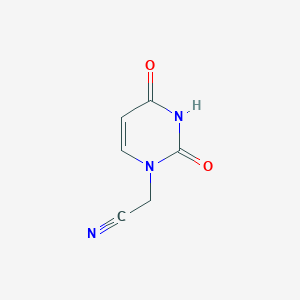
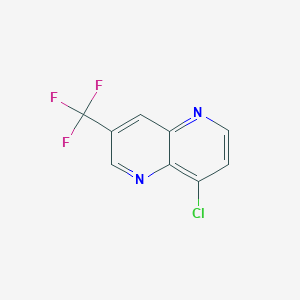
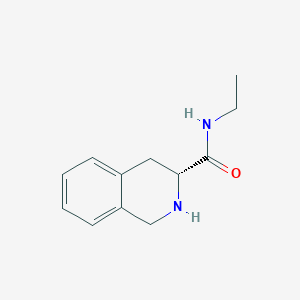
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
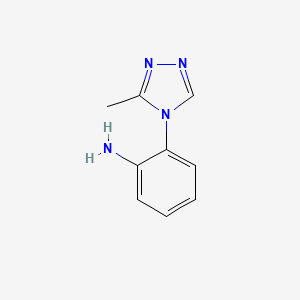
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
